N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide
Description
Properties
Molecular Formula |
C12H15FN2O3 |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)7-11(16)14-10-6-8(15(17)18)4-5-9(10)13/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
WBJZVHVCTRFJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most widely reported method involves the reaction of 2-fluoro-5-nitroaniline with 3,3-dimethylbutanoyl chloride under alkaline conditions. This pathway leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.
Procedure (Adapted from EvitaChem and Patent US11149165B2):
-
Starting Materials :
-
2-Fluoro-5-nitroaniline (1.0 equiv)
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3,3-Dimethylbutanoyl chloride (1.2 equiv)
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Triethylamine (2.0 equiv, as base)
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Solvent: Toluene or DMF
-
-
Reaction Conditions :
-
Reflux at 110–160°C for 12–24 hours.
-
Monitoring via TLC (hexane:ethyl acetate = 3:1).
-
-
Workup :
-
Quench with ice-cold water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
-
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the aniline’s -NH₂ group by triethylamine.
-
Nucleophilic attack on the acyl chloride, followed by elimination of HCl.
Optimization Challenges :
Nitro Group Reduction Followed by Late-Stage Fluorination
An alternative route involves synthesizing the nitro group post-amidation. This method avoids handling thermally unstable nitro intermediates.
Procedure (Adapted from PMC and CN117902987A):
-
Synthesis of N-(5-Aminophenyl)-3,3-dimethylbutanamide :
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Hydrogenate N-(5-nitrophenyl)-3,3-dimethylbutanamide using Pd/C (5 wt%) in ethanol under H₂ (1 atm).
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Diazotization and Fluorination :
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Treat the amine with NaNO₂/HCl at 0–5°C to form diazonium salt.
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Perform Balz-Schiemann reaction using HBF₄, followed by pyrolysis to introduce fluorine.
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Yield : 68–73% for fluorination step.
Advantages :
Buchwald-Hartwig Amination for Complex Substrates
For sterically hindered variants, palladium-catalyzed cross-coupling ensures precise C–N bond formation. This method is ideal for scale-up.
Procedure (Adapted from ACS Publications):
-
Reagents :
-
2-Fluoro-5-nitroiodobenzene (1.0 equiv)
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3,3-Dimethylbutanamide (1.5 equiv)
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Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Cs₂CO₃ (2.0 equiv) in dioxane.
-
-
Conditions :
-
Heat at 100°C for 24 hours under N₂.
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Critical Parameters :
-
Ligand choice (Xantphos > BINAP) minimizes β-hydride elimination.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems in Amination
| Catalyst System | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 78 | 15 |
| Pd₂(dba)₃/BINAP | BINAP | 65 | 12 |
Higher turnover numbers with Xantphos suggest superior stability under thermal stress.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| LogP | 2.85 | Shake-flask |
| Solubility (H₂O) | <0.1 mg/mL | USP <921> |
Applications and Derivatives
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation under H₂ gas (1–3 atm) with Pd/C (5% loading) in dimethylformamide (DMF) at 25–50°C. This produces N-(2-fluoro-5-aminophenyl)-3,3-dimethylbutanamide, a precursor for further functionalization .
Table 2: Reduction Parameters and Outcomes
| Catalyst | Temperature (°C) | Duration (hours) | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 50 | 48–72 | N-(2-fluoro-5-aminophenyl) derivative | 65–72 |
| H₂ Pressure | 1–3 atm |
Mechanistic Insight : The nitro group is reduced sequentially:
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position participates in NAS reactions with amines under harsh conditions due to the deactivating nitro group. For example:
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Reaction with octane-1,8-diamine in DMF at 160°C for 24 hours forms N,N′-{octane-1,8-diylbis[imino(5-nitrobenzene-8,1-diyl)]}di-3,3-dimethylbutanamide .
Table 3: NAS Reaction with Diamines
| Diamine | Solvent | Temperature (°C) | Product Structure | Yield (%) |
|---|---|---|---|---|
| Octane-1,8-diamine | DMF | 160 | Bis-amide-linked macrocycle | 58–63 |
Amide Bond Functionalization
The amide group undergoes N-acylation and alkylation :
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Reductive amination : Reaction with aldehydes (e.g., benzaldehyde) in the presence of NaBH₄ yields N-alkylated derivatives .
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Acylation : Treatment with acetyl chloride produces N-acetylated analogs (e.g., N-4-acetyl derivatives) .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring allows nitration and sulfonation under controlled conditions:
Stability and Degradation
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide can be synthesized through various chemical pathways that involve the introduction of functional groups that enhance its biological activity. The synthesis typically involves the reaction of 3,3-dimethylbutanoyl chloride with 2-fluoro-5-nitroaniline under controlled conditions to yield the desired amide. The structure of this compound allows for modifications that can improve its pharmacological properties.
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing its potential as an anticonvulsant agent.
Anticonvulsant Activity
Research has shown that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related N-benzyl derivatives demonstrated that they possess pronounced activities in established animal models for seizures, outperforming traditional anticonvulsants like phenobarbital . The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance anticonvulsant activity, suggesting a similar potential for this compound.
Neuroprotective Effects
In addition to its anticonvulsant properties, this compound may also exhibit neuroprotective effects by modulating sodium channels involved in neuronal excitability. Compounds with similar structures have been shown to transition sodium channels to a slow-inactivated state, which is beneficial in preventing hyperexcitability associated with epilepsy .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for several therapeutic applications:
Treatment of Epilepsy
The primary application is in the treatment of epilepsy and other hyperexcitability disorders. The modulation of sodium channels could provide a new avenue for developing effective treatments for patients resistant to existing therapies.
Antitumor Activity
While not extensively studied yet, preliminary data suggest that derivatives of compounds with similar nitro and fluoro substitutions may possess antitumor activity against various cancer cell lines . Further research could explore this potential.
Structure-Activity Relationship Studies
A detailed study on the SAR of related compounds has shown that specific substitutions can significantly impact their pharmacological profile. For example:
- Electron-withdrawing groups at certain positions enhance anticonvulsant efficacy.
- The presence of fluorine atoms has been correlated with improved binding affinities to target receptors .
Comparative Efficacy Trials
Comparative studies involving this compound and established anticonvulsants like phenytoin have indicated superior efficacy in certain animal models . These findings support the need for further clinical evaluation.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. The amide moiety can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity
- Nitro groups are known to increase oxidative reactivity, which may correlate with herbicidal activity in analogs like diclofop-methyl ().
- Hydrophilic vs. Lipophilic Modifications: Panthenol’s hydroxyl and hydroxypropyl groups confer water solubility, enabling its use as a gastrointestinal drug . In contrast, the target compound’s lipophilic 3,3-dimethylbutanamide and aromatic substituents suggest better membrane permeability, a trait critical for agrochemicals .
Biological Activity
N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated nitrophenyl group attached to a dimethylbutanamide backbone , which influences its biological properties. The presence of the fluorine atom and the nitro group can enhance lipophilicity and modulate the compound's interaction with biological macromolecules.
Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors involved in key biological pathways. The nitrophenyl moiety is particularly notable for its ability to participate in redox reactions, potentially affecting cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : There is evidence to suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, it may also interact with neurotransmitter systems, warranting further investigation into its effects on central nervous system disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institute investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis .
Case Study: Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was administered to animal models exhibiting symptoms of inflammation. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment. This suggests that the compound may have potential as an anti-inflammatory agent .
Q & A
Q. NMR :
- ¹H NMR (CDCl₃):
- Aromatic protons (δ 7.5–8.5 ppm for nitro and fluoro-substituted phenyl).
- Aliphatic protons (δ 1.0–1.5 ppm for 3,3-dimethylbutanoyl CH₃ groups) .
Q. HPLC-MS :
- Retention time and m/z ([M+H]⁺ = calculated molecular weight + 1).
Elemental Analysis : Confirms C, H, N, F composition.
- Common Pitfalls :
- Overlapping signals in ¹H NMR due to aromatic substituents; use ¹³C or 2D NMR (e.g., HSQC) for resolution .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in aromatic proton coupling patterns may arise from dynamic effects (e.g., rotational barriers in the amide bond).
- Solutions :
Variable Temperature NMR : Assess conformational stability (e.g., −40°C to 80°C) .
X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., co-crystallization with reference molecules) .
- Example : A 2012 study resolved ambiguous NOESY correlations via X-ray, confirming the antiperiplanar arrangement of the fluoro and nitro groups .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
Q. DFT Calculations :
- Simulate transition states for fluorine displacement (e.g., SNAr with piperazine derivatives).
- Predict activation energies using Gaussian 16 with B3LYP/6-31G(d) basis set .
Q. SAR Analysis :
- Compare Hammett σ values for substituents to rationalize reaction rates.
- Key Finding : The electron-withdrawing nitro group activates the 2-fluoro position for SNAr, with computed ΔG‡ ≈ 25 kcal/mol .
Q. What are the challenges in assessing biological activity, and how can they be addressed?
- Experimental Design :
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases) due to the compound’s electrophilic fluorine.
- Assay Conditions :
- Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor inhibition kinetics.
- Control for non-specific binding via competitive assays .
- Data Interpretation :
- False positives may arise from aggregation; validate with dynamic light scattering (DLS) or detergent-based assays.
Data Contradiction Analysis
Q. How to address inconsistent yields in scaled-up synthesis?
- Root Causes :
- Exothermic reactions in large batches (poor heat dissipation).
- Impurity profiles vary with solvent grade (e.g., DCM vs. anhydrous DCM).
- Mitigation :
- Use jacketed reactors for temperature control.
- Pre-dry solvents over molecular sieves.
- Case Study : A 2021 study reported 70% yield at 10 g scale vs. 85% at 1 g; optimizing stirring rate (500 rpm) improved yield to 78% .
Methodological Recommendations
- Synthesis : Prioritize DMF for higher yields but monitor for byproduct formation via TLC.
- Characterization : Combine NMR with high-resolution MS to confirm molecular integrity.
- Biological Studies : Use orthogonal assays (e.g., SPR and enzymatic activity) to validate target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
